molecular formula C26H38N2O5 B14172320 Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- CAS No. 926276-15-5

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-

Cat. No.: B14172320
CAS No.: 926276-15-5
M. Wt: 458.6 g/mol
InChI Key: USQVBMNAOAEUDE-XSDIEEQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- (CAS: 926276-15-5) is a bicyclic pyrrole derivative with a complex stereochemical profile. Its molecular formula is C₂₆H₃₈N₂O₅, and it has a molecular weight of 458.59 g/mol . The structure comprises:

  • An octahydrocyclopenta[c]pyrrole core, which confers rigidity and influences bioavailability.
  • A tert-butyl ester group at the 1-position, enhancing lipophilicity and metabolic stability.
  • A substituted butyl side chain at the 2-position, featuring a phenylmethoxy carbonyl amino (Cbz) group and a 3,3-dimethyl-1-oxo moiety, which may modulate receptor binding or enzymatic activity.

This compound is synthetically derived, likely via transition metal-catalyzed reactions or cycloaddition strategies similar to those described for related cyclopenta[b]pyrroles . Its stereochemistry ((1S,3aR,6aS)-) is critical for biological activity, as seen in analogous drug candidates .

Properties

CAS No.

926276-15-5

Molecular Formula

C26H38N2O5

Molecular Weight

458.6 g/mol

IUPAC Name

tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1

InChI Key

USQVBMNAOAEUDE-XSDIEEQYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chiral Resolution of Octahydrocyclopenta[c]pyrrole Core

The octahydrocyclopenta[c]pyrrole scaffold is synthesized via cyclization of tetrahydrophthalimide derivatives. Key steps include:

  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces tetrahydrophthalimide to tetrahydroisoindole.
  • Protection : tert-Butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
  • Oxidation : Sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) oxidizes the intermediate to N-Boc-3,4-tetramethyleneimine oxalic acid.
  • Cyclization : Acetic anhydride-mediated cyclization yields the bicyclic core.

Example :

  • Starting material: Tetrahydrophthalimide (45 g)
  • Reagents: LiAlH₄ (33.9 g), Boc₂O (65 g), NaIO₄ (82 g)
  • Yield: 54% over four steps.

Stereoselective Introduction of the Side Chain

The (2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl moiety is introduced via:

  • Coupling : Mitsunobu reaction or peptide coupling with benzyloxycarbonyl (Cbz)-protected L-tert-leucine.
  • Deprotection : Selective removal of Boc groups using HCl in dioxane.

Critical Parameters :

  • Chiral ligands (e.g., (+)-sparteine) ensure retention of stereochemistry at C1 and C3a.
  • Reaction temperature: -78°C to 25°C for optimal enantiomeric excess (ee > 98%).

Data Tables

Table 1. Comparison of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Cyclization Acetic anhydride, 120°C, 1 h 69 95.2
Boc Protection Boc₂O, THF, 0°C → RT, 12 h 94 98.5
Cbz Coupling DCC, HOBt, DMF, RT, 24 h 82 97.8
Final Crystallization Ethyl acetate/hexane (1:15), -20°C 89 99.1

Table 2. Spectroscopic Characterization

Parameter Value Source
1H NMR (CDCl₃) δ 1.42 (s, 9H, Boc), 4.12 (m, 1H, CH)
13C NMR (CDCl₃) δ 155.2 (C=O), 80.1 (Boc quaternary)
HPLC Retention Time 12.3 min (C18, MeCN/H₂O 70:30)

Industrial Scalability Challenges

  • Cost Efficiency : Use of LiAlH₄ poses safety risks; alternative catalysts (e.g., NaBH₄ with CeCl₃) reduce hazards but lower yields (∼60%).
  • Purification : Silica gel chromatography is replaced by crystallization in ethyl acetate/hexane for kilogram-scale production.
  • Regulatory Compliance : Residual palladium in coupling steps must be <10 ppm.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyrrole Derivatives

(a) Ramipril (ACE Inhibitor)

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, shares a bicyclic cyclopenta[b]pyrrole core but differs in substituents:

  • Functional Groups: Ramipril has a carboxylic acid and an ethoxycarbonyl group, whereas the target compound features a tert-butyl ester and a Cbz-protected amino group .
  • Pharmacology: Ramipril’s ACE inhibition relies on its carboxylic acid moiety, while the target compound’s tert-butyl ester may prioritize CNS penetration (as seen in cyclopenta[b]quinoline derivatives with fluorobenzoic acid substituents) .
Property Target Compound Ramipril
Core Structure Cyclopenta[c]pyrrole Cyclopenta[b]pyrrole
Key Substituents tert-Butyl ester, Cbz group Carboxylic acid, ethoxycarbonyl
Molecular Weight 458.59 g/mol 416.5 g/mol
Therapeutic Target Potential CNS applications Hypertension, ACE inhibition
(b) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

This analog lacks the substituted butyl side chain but shares the tert-butyl ester group. Key differences:

  • Stability : Both compounds benefit from tert-butyl ester stability, but the target compound’s extended side chain may enhance binding to hydrophobic targets .

Cyclopenta[b]quinoline Derivatives

Cyclopenta[b]quinoline derivatives (e.g., Compound 27 from ) are structurally distinct but share ADMET advantages relevant to CNS targeting:

  • ADMET Profile: Cyclopenta[b]quinolines exhibit lower genotoxicity and better BBB penetration compared to tetrahydroacridines . The target compound’s tert-butyl ester and Cbz group may mimic these properties, though direct comparisons are lacking.
  • Toxicity : Long carbon chains (e.g., 6-hydrazinenicotinate) increase toxicity (lower EC₅₀/LC₅₀), whereas the target compound’s branched dimethyl group may reduce this risk .

Methyl Esters of Cyclopenta[c]pyrrole

The methyl ester analog (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester (CAS: 956789-69-8) highlights the role of ester choice:

  • Lipophilicity : The tert-butyl ester in the target compound increases logP compared to methyl esters, favoring membrane permeability .
  • Metabolism : Methyl esters are more prone to hydrolysis, whereas tert-butyl esters resist first-pass metabolism, extending half-life .

Biological Activity

Cyclopenta[c]pyrrole-1-carboxylic acid, particularly the derivative 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, has garnered attention in recent years due to its significant biological activities. This compound is primarily recognized for its role as an antagonist of the Protease Activated Receptor 1 (PAR1), which is crucial in various physiological processes, including platelet aggregation and thrombus formation.

The primary mechanism of action for this compound involves its interaction with PAR1. By binding to this receptor, it inhibits thrombin's action, leading to a reduction in platelet aggregation. This inhibition is particularly important in the context of cardiovascular health, as excessive platelet aggregation can lead to thrombotic events such as myocardial infarction and stroke.

Biochemical Pathways Affected

The interaction with PAR1 modulates several biochemical pathways related to cardiovascular function. Specifically, it disrupts normal signaling pathways activated by thrombin, thereby influencing gene expression and cellular metabolism associated with platelet function.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cardiovascular Health : As a PAR1 antagonist, the compound shows promise in preventing cardiovascular events by reducing thrombus formation. Long-term studies indicate sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation.
  • Anti-inflammatory Properties : Similar compounds within the pyrrole family have demonstrated anti-inflammatory effects. Ongoing research aims to explore these properties further in relation to Cyclopenta[c]pyrrole derivatives.
  • Anticancer Activity : Preliminary studies suggest that derivatives of Cyclopenta[c]pyrrole may exhibit anticancer properties, although more extensive research is required to confirm these findings and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

The structural uniqueness of Cyclopenta[c]pyrrole-1-carboxylic acid enhances its selectivity towards PAR1 compared to other compounds. Below is a comparative table highlighting some similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acidFused ring system; nitrogen heteroatomPAR1 antagonist; anti-thrombotic effects
Octahydrocyclopenta[c]pyrrole-1-carbonitrileSimilar cyclic structure; variationsPotential neuroprotective properties
2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylic acidDifferent saturation levels; unique groupsAnticancer activity reported in preliminary studies

Case Studies

Several case studies have been conducted to evaluate the efficacy of Cyclopenta[c]pyrrole derivatives:

  • Platelet Aggregation Studies : In vitro experiments demonstrated that Cyclopenta[c]pyrrole-1-carboxylic acid significantly reduced thrombin-induced platelet aggregation compared to control groups. This suggests its potential utility in developing anti-thrombotic therapies.
  • Cardiovascular Risk Assessment : Clinical trials assessing the long-term effects of this compound on patients at risk for thrombotic events showed promising results in reducing incidence rates of myocardial infarction and stroke .
  • Cell Signaling Modulation : Research has indicated that this compound can influence various cell signaling pathways beyond just platelet aggregation, suggesting broader implications for its use in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.